2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride
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Overview
Description
2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride is a chemical compound with the molecular formula C8H10N4·HCl. It is a derivative of imidazo[1,2-b]pyridazine, a heterocyclic compound known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,8-dimethylimidazo[1,2-b]pyridazine with amine derivatives in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum .
Chemical Reactions Analysis
Types of Reactions
2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted imidazo[1,2-b]pyridazines .
Scientific Research Applications
2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
2,6-Dimethylimidazo[1,2-b]pyridazine: Studied for its potential use in material science.
2,8-Dimethylimidazo[1,2-a]pyrimidine: Investigated for its role in drug development.
Uniqueness
2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,8-dimethylimidazo[1,2-b]pyridazin-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-5-3-7(9)11-12-4-6(2)10-8(5)12;/h3-4H,1-2H3,(H2,9,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVJSMIAKWQJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NC(=C2)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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